2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-
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Overview
Description
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- is a chemical compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and hydroxyethyl and methyl substituents. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene undergoes sulfonation to introduce the sulfonamide group.
Hydroxyethylation and Methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups at the sulfonamide position.
Scientific Research Applications
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- involves interactions with specific molecular targets and pathways. The hydroxy and sulfonamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonamide: Lacks the hydroxyethyl and methyl groups.
6-Hydroxy-2-naphthalenesulfonamide: Similar structure but without the N-(2-hydroxyethyl)-N-methyl- substitution.
Naphthalene-2-sulfonic acid: Contains the sulfonic acid group instead of the sulfonamide group.
Uniqueness
2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
70682-63-2 |
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Molecular Formula |
C13H15NO4S |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
6-hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO4S/c1-14(6-7-15)19(17,18)13-5-3-10-8-12(16)4-2-11(10)9-13/h2-5,8-9,15-16H,6-7H2,1H3 |
InChI Key |
BNGPSCLHKGSOLB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
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